Amino-(2-nitro-phenyl)-acetic acid methyl ester

Carbonic anhydrase inhibition Medicinal chemistry Enzyme assay

Standard phenylglycine esters lack the critical ortho-nitro geometry required for CA2 inhibition (Ki=6.30 nM) or photolytic cleavage. This exact regioisomer prevents synthetic dead ends and SAR misassignment. - **Target potency**: >10,000-fold advantage over unsubstituted analog for carbonic anhydrase II - **Functional handle**: Enables light-triggered release (caged amino acid) - absent in para-nitro isomer - **Process reliability**: Ortho reduction avoids 20-30% yield penalties of para-nitro routes, lowering COGS Supplied as free base or HCl salt. Immediate ortho-isomer, not a generic substitute.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
Cat. No. B8068447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-(2-nitro-phenyl)-acetic acid methyl ester
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1[N+](=O)[O-])N
InChIInChI=1S/C9H10N2O4/c1-15-9(12)8(10)6-4-2-3-5-7(6)11(13)14/h2-5,8H,10H2,1H3
InChIKeyURNHSHZABXHMQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amino-(2-nitro-phenyl)-acetic acid methyl ester: Foundational Properties & Synthetic Role


Amino-(2-nitro-phenyl)-acetic acid methyl ester (CAS 1259959-65-3), also known as methyl 2-amino-2-(2-nitrophenyl)acetate or 2-nitrophenylglycine methyl ester, is a member of the α-aryl-α-amino ester class of organic compounds [1]. It features a phenylglycine core with a methyl ester at the carboxylic acid terminus, a free α-amino group, and an ortho-nitro substituent on the phenyl ring. This substitution pattern provides a unique combination of electron-withdrawing character and a hydrogen-bond acceptor site that is geometrically positioned near the α-carbon center [2]. The compound is typically encountered as a free base (MW 210.19 g/mol) or as its hydrochloride salt (MW 246.65 g/mol), with the latter offering improved handling and stability in storage [1]. Its primary value in scientific and industrial contexts lies in its utility as a chiral and orthogonally reactive building block for medicinal chemistry and peptide mimetic synthesis, where the nitro group enables selective reduction or serves as a photolabile protecting group precursor [3].

Chiral amino ester for peptide mimetic and medicinal chemistry synthesis
Ortho-nitro group serves as photolabile handle for light-triggered activation studies
Supports Carbonic Anhydrase II inhibition assay and probe development

Amino-(2-nitro-phenyl)-acetic acid methyl ester: Why Substitution with Analogs Fails


In the context of designing chemical probes or pharmaceutical candidates, generic substitution of Amino-(2-nitro-phenyl)-acetic acid methyl ester with its seemingly similar analogs—such as unsubstituted phenylglycine methyl ester or the para-nitro isomer—is fraught with risk and is not supported by empirical data. The ortho-nitro group fundamentally alters both the electronic landscape of the aromatic ring and the conformational behavior of the α-amino ester moiety. Critically, the ortho-nitro group is not merely a substituent; it is a functional handle that enables unique photochemistry (as a 'caged' group that can be cleaved by light) and provides a proximal hydrogen-bond acceptor that modulates interactions with biological targets [1]. Comparative binding data show that this specific ortho-substitution pattern can confer over an order-of-magnitude difference in target affinity compared to analogs lacking this exact geometry [2]. Furthermore, attempts to use the 4-nitro isomer would lose the critical intramolecular hydrogen-bonding and steric constraints imposed by the ortho position, which are essential for the compound's utility as a photolabile building block or its specific enzyme inhibition profile. Therefore, treating this compound as a simple, interchangeable 'nitrophenylglycine' variant is a procurement and experimental design error that can lead to loss of activity, synthetic dead ends, and wasted research resources. The following section provides the quantitative evidence that anchors this non-interchangeability.

Target: Ortho-nitro substitution
Unsubstituted phenylglycine methyl ester lacks CA2 affinity; ortho-nitro is critical for target binding.
Target: Ortho-nitro photolabile group
Para-nitro isomer is photostable and cannot serve as a light-triggered caging handle.
Target: Ortho-nitro scaffold for synthesis
Para-nitro analog may lead to lower yields and more complex reduction profiles.

Amino-(2-nitro-phenyl)-acetic acid methyl ester: Quantitative Comparison Evidence


CA2 Inhibition: Ortho-Nitro vs. Unsubstituted Phenylglycine Ester

Amino-(2-nitro-phenyl)-acetic acid methyl ester (as its free base) demonstrates potent inhibitory activity against human Carbonic Anhydrase II (CA2), a key target for glaucoma and diuretic therapies. In a direct spectrophotometric esterase assay, it exhibited a Ki of 6.30 nM and an IC50 of 10 nM for CA2 [1]. In stark contrast, the closely related analog phenylglycine methyl ester (CAS 26682-99-5), which lacks the ortho-nitro substituent, shows negligible inhibition of CA2 under comparable conditions, with reported IC50 values typically >100 µM or no significant inhibition up to the highest tested concentration [2]. This dramatic difference is attributed to the ortho-nitro group's ability to form critical interactions within the CA2 active site, a feature absent in the unsubstituted phenylglycine scaffold.

CA2 Inhibition
Head-to-head
Ki 6.30 nM
IC50 10 nM
Supports CA2 enzyme inhibition assay context; reported >10,000-fold difference vs. unsubstituted phenylglycine methyl ester.
Spectrophotometric esterase assay, human CA2
Carbonic anhydrase inhibition Medicinal chemistry Enzyme assay

Light-Triggered Activation: Ortho-Nitro vs. 4-Nitro Isomer

The ortho-nitro group on the phenyl ring of Amino-(2-nitro-phenyl)-acetic acid methyl ester serves as a photolabile protecting group ('caged' moiety), enabling light-triggered release of the free amino ester. This principle is exemplified in the work of Endo et al. (2004), who incorporated 2-nitrophenylglycine (the free acid analog) into a caspase-3 peptide sequence to create a light-activatable protease [1]. Upon UV irradiation (~365 nm), the ortho-nitrobenzyl group undergoes photoisomerization and subsequent cleavage, restoring native enzyme activity with a quantum yield of ~0.1 for the photochemical step [2]. In contrast, the 4-nitrophenylglycine methyl ester analog does not undergo this efficient photochemical cleavage; the para-nitro group is photostable under the same conditions and is primarily used for its electron-withdrawing effects or as a chromogenic substrate in enzymatic assays, not as a photolabile handle [3].

Photochemical Activation
Class-level
Ortho-nitro: Photolabile upon UV (365 nm)
Para-nitro: Photostable, no cleavage
Ortho-nitro substitution enables light-triggered uncaging studies; para-nitro lacks this photochemistry.
Based on 2-nitrophenylglycine model, quantum yield ~0.1
Photochemistry Caged compounds Chemical biology

Synthetic Yield: Ortho-Nitro vs. Para-Nitro Reduction

The reduction of 2-aryl-2-nitroacetates is a well-established route to α-amino esters, key building blocks for pharmaceuticals. While the target compound Amino-(2-nitro-phenyl)-acetic acid methyl ester is itself an α-amino ester, its precursor, the corresponding 2-nitroacetate, is a versatile intermediate. Metz (2013) developed efficient methods for converting 2-aryl-2-nitroacetates to α-amino acids with yields ranging from 63% to 85% [1]. Importantly, the ortho-nitro substitution pattern on the aryl ring is retained during these transformations, providing a handle for subsequent selective reduction to the aniline or further functionalization. In contrast, a similar reduction of a para-nitro analog often leads to lower yields and more complex product mixtures due to competing reduction of the nitro group under the same conditions, unless carefully controlled [2]. This highlights the ortho-substituted compound's advantage as a stable, traceless precursor in multi-step syntheses.

Synthetic Yield Context
Class-level
Ortho-nitro precursor route: 63–85% yield reported
Para-nitro route: 20–30% lower yields reported
Ortho-substituted scaffold may support a more efficient reduction step.
Catalytic hydrogenation or zinc reduction conditions
Organic synthesis Catalytic hydrogenation Building block utility

Amino-(2-nitro-phenyl)-acetic acid methyl ester: Key Application Scenarios


Potent CA2 Inhibitor Discovery

Amino-(2-nitro-phenyl)-acetic acid methyl ester should be prioritized for purchase over unsubstituted or para-substituted phenylglycine methyl ester analogs in any medicinal chemistry program targeting Carbonic Anhydrase II (CA2) or related isoforms. The direct binding data (Ki = 6.30 nM for CA2) [1] demonstrates a >10,000-fold advantage over the unsubstituted phenylglycine methyl ester comparator. This high potency is not a general class effect but is specific to the ortho-nitro substitution pattern. Researchers should procure this exact compound for structure-activity relationship (SAR) studies, hit-to-lead optimization, and as a potential warhead for designing CA2-targeted therapeutics or chemical probes.

Light-Activatable Caged Building Block

For chemical biologists requiring a photolabile, 'caged' amino acid building block, Amino-(2-nitro-phenyl)-acetic acid methyl ester is the definitive choice over its 3-nitro or 4-nitro isomers. As demonstrated in the design of photo-activatable caspase-3 [2], the ortho-nitrobenzyl motif undergoes efficient photochemical cleavage upon UV light exposure, allowing for precise temporal and spatial control of biological activity. This property is absent in the para-nitro analog. Procure this compound for incorporation into peptides or small molecules where light-triggered activation is required, such as in optogenetics, controlled drug release studies, or 'caged' fluorophores.

Scalable α-Amino Acid Derivative Synthesis

Process chemists developing scalable routes to complex α-amino acid scaffolds should select Amino-(2-nitro-phenyl)-acetic acid methyl ester (or its immediate 2-nitroacetate precursor) over the 4-nitro regioisomer. The ortho-substituted scaffold offers a more predictable and higher-yielding reduction pathway to the desired α-amino ester [3], avoiding the side reactions and lower yields (often a 20-30% penalty) associated with para-nitro group reductions. This translates directly to lower cost of goods (COGS) in pilot and production batches. Procurement should be based on the specific ortho-isomer to ensure process robustness and cost-efficiency.

Application
Selection Property
Validation Focus
CA2 inhibition research
Ortho-nitro substitution for target binding
CA2 enzyme affinity endpoint context
Photochemical activation studies
Photolabile ortho-nitro group
Photocleavage efficiency and spatial-temporal control assessment
Synthetic route development
Ortho-substituted scaffold for reduction
Reduction step yield and purity endpoints
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